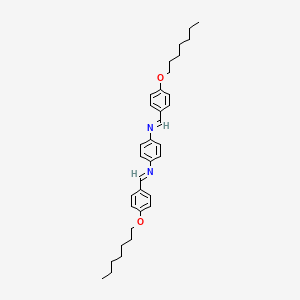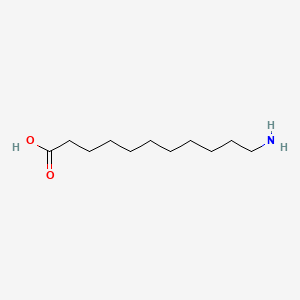
Methyl(diphenyl)phosphane;nickel
概要
説明
Methyl(diphenyl)phosphane;nickel is a coordination compound that features a nickel center coordinated to a methyl(diphenyl)phosphane ligand
準備方法
Synthetic Routes and Reaction Conditions
Methyl(diphenyl)phosphane is typically synthesized by reacting chlorodiphenylphosphine with a methyl Grignard reagent. The reaction proceeds as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3\text{(C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of methyl(diphenyl)phosphane;nickel involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
Methyl(diphenyl)phosphane;nickel undergoes various types of chemical reactions, including:
Oxidation: The phosphane ligand can be oxidized to form phosphine oxides.
Substitution: The nickel center can participate in substitution reactions, where ligands are exchanged.
Coordination: The compound can form coordination complexes with other metal centers.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, and various halides and organometallic reagents for substitution and coordination reactions .
Major Products
Major products formed from these reactions include phosphine oxides, substituted nickel complexes, and coordination compounds with different metal centers .
科学的研究の応用
Methyl(diphenyl)phosphane;nickel has several scientific research applications:
作用機序
The mechanism of action of methyl(diphenyl)phosphane;nickel involves the coordination of the phosphane ligand to the nickel center, which facilitates various catalytic processes. The nickel center acts as a Lewis acid, activating substrates and facilitating their transformation through various pathways, including oxidative addition and reductive elimination .
類似化合物との比較
Similar Compounds
Phenyldimethylphosphine: Similar in structure but with different substituents on the phosphane ligand.
Triphenylphosphine: Another phosphane ligand with three phenyl groups instead of two phenyl and one methyl group.
Dimethylphenylphosphine: Contains two methyl groups and one phenyl group on the phosphane ligand.
Uniqueness
Methyl(diphenyl)phosphane;nickel is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific catalytic applications that other similar compounds may not be able to perform as effectively .
特性
IUPAC Name |
methyl(diphenyl)phosphane;nickel | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C13H13P.Ni/c4*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h4*2-11H,1H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHASTSDWFNWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.[Ni] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H52NiP4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111321 | |
| Record name | Tetrakis(methyldiphenylphosphine)nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25037-29-0 | |
| Record name | Tetrakis(methyldiphenylphosphine)nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3422190.png)









![2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3422278.png)
